N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
Description
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylpiperazine group at position 6, linked to a phenyl ring that is further substituted with a trifluoromethyl benzamide moiety at position 4. Its molecular formula is C23H22F3N5O, with a molecular weight of 441.4 g/mol (CAS: 922561-09-9) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylpiperazine moiety contributes to solubility and target binding interactions, commonly observed in kinase inhibitors .
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O/c1-30-12-14-31(15-13-30)21-11-10-20(28-29-21)16-4-8-19(9-5-16)27-22(32)17-2-6-18(7-3-17)23(24,25)26/h2-11H,12-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAFXUGGERAOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide under specific conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Biological Activity
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyridazine ring : A six-membered ring with two nitrogen atoms.
- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can inhibit or modulate the activity of various enzymes or receptors involved in disease pathways. For example, it has shown potential as an anti-tubercular agent , where it may inhibit key enzymes in Mycobacterium tuberculosis .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating a series of similar compounds, five demonstrated substantial activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM .
Kinase Inhibition
The compound also shows promise as a kinase inhibitor. Compounds with similar structures have been evaluated for their inhibitory effects on various kinases, including EGFR and PDGFRα, where they exhibited high potency . The presence of the trifluoromethyl group is believed to enhance these inhibitory effects.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Piperazine moiety | Enhances binding to biological targets |
| Pyridazine ring | Contributes to antimicrobial properties |
Case Studies
- Anti-Tubercular Activity : A series of compounds structurally related to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values between 3.73 and 40.32 μM, indicating potential for further development as anti-tubercular agents .
- Kinase Inhibition Studies : Compounds with similar structural motifs were assessed for their ability to inhibit EGFR and PDGFRα. Notably, some exhibited more than 90% inhibition at low concentrations, suggesting that modifications to the piperazine or trifluoromethyl groups could lead to enhanced therapeutic agents .
Q & A
Advanced Research Question
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., DDR1/2) and off-target kinases .
- Cellular Assays : Compare IC50 values in wild-type vs. kinase-knockout cell lines to confirm target specificity .
- Structural Analysis : X-ray crystallography or molecular docking to evaluate binding interactions with the trifluoromethyl group and ATP-binding pockets .
How should researchers address discrepancies in reported IC50 values across different studies?
Advanced Research Question
Potential resolutions:
- Assay Standardization : Control variables like ATP concentration (e.g., 1–10 µM) and incubation time (e.g., 60–120 min) .
- Cell Line Validation : Use isogenic cell lines to eliminate genetic background effects .
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis to exclude impurities affecting activity .
What computational methods predict the impact of the trifluoromethyl group on binding affinity and metabolic stability?
Advanced Research Question
- Docking Simulations : Tools like AutoDock Vina model interactions between the CF3 group and hydrophobic enzyme pockets .
- QSAR Modeling : Corrogate substituent effects (e.g., CF3 vs. CH3) on logP and metabolic half-life .
- MD Simulations : Assess conformational stability of the benzamide moiety in solvent environments .
What purification methods are most effective for isolating the final compound post-synthesis?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH2Cl2) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals .
How can structural modifications to the piperazine moiety enhance pharmacokinetic properties?
Advanced Research Question
- Substituent Engineering : Replace 4-methylpiperazine with bulky groups (e.g., 4-cyclopentylpiperazine) to reduce CYP450-mediated metabolism .
- Prodrug Design : Introduce ester or carbamate prodrugs to improve oral bioavailability .
- LogP Optimization : Balance lipophilicity (e.g., ClogP ~2–4) via fluorinated or hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
